4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-
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Overview
Description
4-(2,6-Dichlorobenzyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a dichlorobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorobenzyl)piperidin-4-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(2,6-Dichlorobenzyl)piperidin-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2,6-Dichlorobenzyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorobenzyl)piperidin-4-amine: A closely related compound with similar chemical structure and properties.
4-(2,3-Dichlorobenzyl)piperidin-4-amine: Another derivative with slight variations in the position of the chlorine atoms on the benzyl group.
4-(2,4-Dichlorobenzyl)piperidin-4-amine: A compound with different substitution patterns on the benzyl group.
Uniqueness
4-(2,6-Dichlorobenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzyl group provides unique reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
919112-74-6 |
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Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-2-1-3-11(14)9(10)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8,15H2 |
InChI Key |
HLABTTGWKSTTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
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